molecular formula C8H17ClNO3P B2677011 Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride CAS No. 2377005-06-4

Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B2677011
CAS No.: 2377005-06-4
M. Wt: 241.65
InChI Key: HPDYXLBRWPHYPV-LEUCUCNGSA-N
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Description

Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride is a synthetic organic compound characterized by its unique structural features. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction where an amine attacks a halogenated carbon chain.

    Phosphorylation: The next step involves the introduction of the dimethylphosphoryl group. This is typically done using a phosphorylating agent such as dimethylphosphoryl chloride under basic conditions.

    Esterification: The carboxylate group is introduced via esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the control of reaction temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of different substituents. Reagents such as alkyl halides and nucleophiles like amines or thiols are often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing into its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The phosphoryl group is particularly important for its activity, as it can form strong interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4R)-4-dimethylphosphorylpyrrolidine-2-carboxylate: This is a stereoisomer with different spatial arrangement, which can lead to different biological activities.

    Ethyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its chemical properties and reactivity.

Uniqueness

Methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of the dimethylphosphoryl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl (2S,4S)-4-dimethylphosphorylpyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO3P.ClH/c1-12-8(10)7-4-6(5-9-7)13(2,3)11;/h6-7,9H,4-5H2,1-3H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDYXLBRWPHYPV-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)P(=O)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)P(=O)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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